molecular formula C21H19N7OS B2638549 (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1203278-49-2

(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2638549
CAS No.: 1203278-49-2
M. Wt: 417.49
InChI Key: QUEODZMOFCACAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H19N7OS and its molecular weight is 417.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Compounds with structural similarities to "(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone" have shown promise in anticancer research. For instance, a series of 1,2,4-triazine derivatives bearing piperazine amide moiety has been synthesized and investigated for their potential anticancer activities against breast cancer cells, showing significant antiproliferative effects (Yurttaş et al., 2014) In vitro antitumor activity evaluation of some 1,2,4-triazine derivatives bearing piperazine amide moiety against breast cancer cells. This suggests that compounds with similar structural features might also exhibit notable anticancer properties.

Antiviral and Antimicrobial Effects

Several studies have highlighted the antiviral and antimicrobial potentials of triazoles and related compounds. For example, triazolothiadiazine derivatives have been identified with promising in vitro antiviral activity, including against coronaviruses, as well as significant antitumoral activity, mediated through mechanisms like tubulin polymerization inhibition (Jilloju et al., 2021) Discovery of (  ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[1,2,4]triazolo[3,4- b ][1,3,4] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. This antiviral activity indicates a potential research application of our compound in the development of antiviral agents.

Antibacterial and Antifungal Activities

Novel triazole analogues have been synthesized and shown to possess significant antibacterial activity against pathogenic bacteria, hinting at the therapeutic potential of similar compounds in combating bacterial infections (Nagaraj et al., 2018) Synthesis and Biological Activity of Triazole Analogues of Piperazine. Additionally, the structural versatility of these compounds allows for targeted modulation of biological activity, indicating a broad scope for scientific research into their applications as antimicrobial agents.

Properties

IUPAC Name

(2-phenyltriazol-4-yl)-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7OS/c29-21(18-15-22-28(25-18)16-5-2-1-3-6-16)27-12-10-26(11-13-27)20-9-8-17(23-24-20)19-7-4-14-30-19/h1-9,14-15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUEODZMOFCACAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C(=O)C4=NN(N=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.